molecular formula C19H17ClN2O4 B5400895 N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]alanine

N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]alanine

Cat. No. B5400895
M. Wt: 372.8 g/mol
InChI Key: BCGZSUJANOSRFW-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]alanine, commonly known as BCAA-SP, is a synthetic amino acid that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCAA-SP is a derivative of branched-chain amino acids (BCAAs) and has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of BCAA-SP is not fully understood, but it is believed to work by activating the mTOR signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth. BCAA-SP has also been shown to stimulate the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in regulating cellular energy metabolism.

Biochemical And Physiological Effects

BCAA-SP has been shown to have several biochemical and physiological effects. It has been shown to enhance muscle protein synthesis and improve exercise performance. BCAA-SP has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes and obesity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BCAA-SP in lab experiments is its ability to enhance muscle protein synthesis, which is crucial for studying the effects of various compounds on muscle growth and development. However, one of the limitations of using BCAA-SP in lab experiments is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on BCAA-SP. One potential area of research is the development of new synthesis methods that are more cost-effective and efficient. Another area of research is the investigation of the potential therapeutic applications of BCAA-SP in the treatment of various diseases, including cancer, diabetes, and obesity. Additionally, further studies are needed to fully understand the mechanism of action of BCAA-SP and its effects on cellular metabolism and growth.

Synthesis Methods

BCAA-SP can be synthesized through a multistep process that involves the condensation of 4-chlorobenzoyl chloride and glycine, followed by the reaction of the resulting product with N-Boc-3-aminocrotonic acid. The final product is obtained by removing the N-Boc group through acid hydrolysis.

Scientific Research Applications

BCAA-SP has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and obesity. BCAA-SP has also been studied for its potential application in the field of sports nutrition, as it has been shown to enhance muscle protein synthesis and improve exercise performance.

properties

IUPAC Name

2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-12(19(25)26)21-18(24)16(11-13-7-9-15(20)10-8-13)22-17(23)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,24)(H,22,23)(H,25,26)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGZSUJANOSRFW-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid

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